2-(3-Methoxy-phenylethynyl)-benzaldehyde
Description
Significance of Benzaldehyde (B42025) Scaffolds in Modern Organic Chemistry
The benzaldehyde scaffold is a fundamental structural motif in organic chemistry, serving as a versatile precursor in a multitude of synthetic applications. Its importance stems from the reactivity of the aldehyde functional group, which readily participates in a wide array of chemical reactions, including nucleophilic additions, condensations, and oxidations. This reactivity allows for the facile introduction of diverse molecular fragments and the construction of more complex structures.
In the pharmaceutical industry, benzaldehyde and its derivatives are crucial intermediates for the synthesis of a wide range of therapeutic agents, such as anti-hypertensive and anti-convulsant drugs. sinoshiny.com The ability to chemically modify the benzaldehyde molecule enables chemists to create substances with specific biological activities. sinoshiny.com For instance, the 4-(diethylamino)benzaldehyde (B91989) (DEAB) scaffold is a well-documented pan-inhibitor of aldehyde dehydrogenase (ALDH) isoforms, which are overexpressed in various cancers and represent a key therapeutic target. whiterose.ac.ukacs.orgnih.gov The exploration of DEAB analogues has led to the discovery of compounds with increased potency and selectivity, highlighting the value of the benzaldehyde core in medicinal chemistry. whiterose.ac.ukacs.orgacs.org Furthermore, benzaldehyde derivatives exhibit antimicrobial properties, making them useful as preservatives in some pharmaceutical formulations. sinoshiny.com
Strategic Role of Alkynyl Functionalities in Advanced Synthetic Transformations
Alkynes, hydrocarbons containing at least one carbon-carbon triple bond, are highly valuable functional groups in modern organic synthesis. wikipedia.org The triple bond, consisting of one sigma (σ) and two pi (π) bonds, is electron-rich and serves as a site of high reactivity, enabling a diverse range of transformations. masterorganicchemistry.com This versatility has established alkynes as essential building blocks for synthesizing complex molecules, from natural products to advanced materials. researchgate.netnumberanalytics.com
Alkynes participate in numerous organic reactions, including addition reactions (e.g., hydrogenation, halogenation, hydration), cycloadditions, and metal-catalyzed coupling reactions. wikipedia.orgmasterorganicchemistry.com Metal complexes of alkynes are pivotal in catalysis, facilitating processes like hydrogenation and cyclization. numberanalytics.com The linear geometry of the alkyne functional group also offers unique stereochemical control in synthetic design. researchgate.net In the context of creating molecular complexity, alkynes are particularly powerful in multicomponent reactions, where multiple reactants combine in a single step to form a complex product. researchgate.netrsc.org This efficiency is a cornerstone of modern synthetic strategy, and the dual reactivity of the C≡C bond and the terminal C-H bond (in terminal alkynes) provides multiple avenues for bond formation. researchgate.net
Impact of Methoxy (B1213986) Substituents on Electronic and Steric Properties in Aryl Systems
The methoxy group (–OCH₃) is a common substituent in aromatic systems that significantly influences the electronic and steric properties of the molecule. Its effect is twofold: it is electron-withdrawing through the inductive effect due to the high electronegativity of the oxygen atom, and it is electron-donating through the resonance effect, where the oxygen's lone pair of electrons delocalizes into the aromatic π-system. stackexchange.com
Overview of 2-(3-Methoxy-phenylethynyl)-benzaldehyde within the Context of Functionalized Aryl Alkynyl Systems
This compound is a prototypical example of a functionalized aryl alkynyl benzaldehyde. This molecule integrates the distinct chemical features discussed previously: a reactive benzaldehyde scaffold, a versatile alkynyl linker, and an electronically influential methoxy substituent. Its structure makes it a valuable intermediate for the synthesis of complex organic molecules, particularly heterocyclic systems.
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1199554-67-0 |
| Molecular Formula | C₁₆H₁₂O₂ |
| Molecular Weight | 236.26 g/mol |
| Appearance | Not specified |
| Class | Aryl Alkynyl Benzaldehyde |
The combination of these functional groups in a single molecule, as seen in this compound, provides a rich platform for synthetic innovation, enabling the construction of diverse and complex molecular scaffolds for applications in medicinal chemistry and materials science.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H12O2 |
|---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
2-[2-(3-methoxyphenyl)ethynyl]benzaldehyde |
InChI |
InChI=1S/C16H12O2/c1-18-16-8-4-5-13(11-16)9-10-14-6-2-3-7-15(14)12-17/h2-8,11-12H,1H3 |
InChI Key |
DWTSTWUWFPRDSU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C#CC2=CC=CC=C2C=O |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 2 3 Methoxy Phenylethynyl Benzaldehyde
Transformations Involving the Aldehyde Moiety
The aldehyde group in 2-(3-methoxy-phenylethynyl)-benzaldehyde is a key site for various nucleophilic addition and condensation reactions.
The aldehyde functionality readily undergoes nucleophilic attack by various nucleophiles, including amines and phosphites.
Amine Additions: The reaction of this compound with primary or secondary amines is a fundamental process in organic chemistry. pressbooks.pub With primary amines, the reaction typically proceeds through a nucleophilic addition to the carbonyl carbon, forming a carbinolamine intermediate. libretexts.org Subsequent dehydration leads to the formation of an imine, also known as a Schiff base. pressbooks.publibretexts.org The pH of the reaction is a critical factor; it must be acidic enough to protonate the hydroxyl group of the carbinolamine to facilitate its departure as water, but not so acidic as to protonate the amine nucleophile, which would render it non-nucleophilic. pressbooks.pub
When secondary amines are used, the initial nucleophilic addition also forms a carbinolamine. However, since the nitrogen atom in the intermediate lacks a proton, the elimination of water occurs via deprotonation of an adjacent carbon atom, resulting in the formation of an enamine. libretexts.orglibretexts.orgyoutube.com
Phosphite Additions: The reaction of 2-alkynylbenzaldehydes, including the methoxy-substituted analog, with amines and dialkyl phosphites is a multicomponent reaction that can lead to different products depending on the catalyst and reaction conditions. nih.govresearchgate.net For instance, a propylphosphonic anhydride (B1165640) (T3P®)-mediated Kabachnik-Fields reaction of 2-alkynylbenzaldehydes, aniline, and dialkyl phosphites selectively yields α-amino (2-alkynylphenyl)-methylphosphonates in high yields. nih.govresearchgate.net This method is operationally simple and often does not require chromatographic purification. nih.gov
In a related three-component reaction involving 2-(phenylethynyl)benzaldehyde (B1589314), a primary amine, and diphenylphosphine (B32561) oxide, different products can be selectively obtained by tuning the catalyst. rsc.orgrsc.org Without a catalyst, the reaction yields phosphinoyl functionalized N-(2-(phenylethynyl)benzyl)amine. rsc.org The use of zirconium(IV) chloride as a catalyst promotes the formation of a 1,2-dihydro-isoquinoline ring containing a phosphine (B1218219) oxide, while a silver acetate (B1210297) catalyst selectively produces a 2H-isoindol-1-ylphosphine oxide. rsc.org
A study on the three-component reactions of 2-alkynylbenzaldehydes, aniline, and dialkyl phosphites highlighted the significance of the catalyst system. nih.gov While the T3P®-mediated reaction gives α-amino (2-alkynylphenyl)-methylphosphonates, changing the catalyst to CuCl at 60 °C leads to the formation of 2,3-disubstituted-1,2-dihydroisoquinolin-1-ylphosphonates. researchgate.net The electronic nature of the substituent on the phenyl ring of the 2-alkynylbenzaldehyde can influence the reaction yield, with electron-donating groups like methoxy (B1213986) resulting in slightly lower yields compared to unsubstituted or electron-withdrawing group substituted analogs. mdpi.com
| Reactants | Catalyst/Reagent | Product |
|---|---|---|
| 2-Alkynylbenzaldehydes, Aniline, Dialkyl Phosphites | Propylphosphonic anhydride (T3P®) | α-Amino (2-alkynylphenyl)-methylphosphonates nih.govresearchgate.net |
| 2-(Phenylethynyl)benzaldehyde, Primary Amine, Diphenylphosphine Oxide | None | Phosphinoyl functionalized N-(2-(phenylethynyl)benzyl)amine rsc.org |
| 2-(Phenylethynyl)benzaldehyde, Aniline, Diphenylphosphine Oxide | Zirconium(IV) chloride | 1,2-Dihydro-isoquinoline containing phosphine oxide rsc.org |
| 2-(Phenylethynyl)benzaldehyde, Aniline, Diphenylphosphine Oxide | Silver acetate | 2H-Isoindol-1-ylphosphine oxide rsc.org |
| 2-Alkynylbenzaldehydes, Aniline, Dialkyl Phosphites | CuCl | 2,3-Disubstituted-1,2-dihydroisoquinolin-1-ylphosphonates researchgate.net |
The aldehyde group of this compound is a versatile handle for various condensation reactions, leading to the formation of a wide array of heterocyclic and polyfunctionalized molecules.
Aldol (B89426) Condensation: While specific examples involving this compound in Aldol-type reactions were not detailed in the provided context, 2-alkynylaryl aldehydes, in general, can participate in such reactions. For instance, an intermediate in a reaction sequence involving diacetyldiketopiperazine proceeds via an aldol condensation. researchgate.net
Biginelli Reaction: The Biginelli reaction is a multicomponent reaction that typically involves an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones. Although direct participation of this compound in a classical Biginelli reaction is not explicitly described, the reactivity of the aldehyde group makes it a potential substrate for such multicomponent condensations.
Schiff Base Formation: As mentioned in the previous section, the reaction of aldehydes with primary amines leads to the formation of Schiff bases (imines). pressbooks.publibretexts.org This condensation reaction is a fundamental transformation of the aldehyde group. The formation of a Schiff base from an aromatic aldehyde and 2-aminobenzothiazole (B30445) is a key step in a four-component reaction that ultimately yields polyfunctionalized 2-pyrrolidinones. nih.gov
The formation of Schiff bases is also a crucial intermediate step in many multicomponent reactions. For example, in the synthesis of N-benzyl aminobenzylphosphonic acid, benzaldehyde (B42025) reacts with benzylamine (B48309) to form N-benzylidenebenzylamine, a Schiff base, which then undergoes the addition of diethyl phosphite. mdpi.com
The development of asymmetric transformations of 2-alkynylbenzaldehydes and their derivatives has been an area of significant research interest, aiming to produce chiral molecules with high enantioselectivity.
The cyclization of ortho-alkynylbenzaldehydes can be influenced by chiral catalysts to afford enantiomerically enriched products. For instance, chiral gold(I) complexes have been developed for the asymmetric cyclization of ortho-alkynylbenzaldehydes with the simultaneous addition of an alcohol. mdpi.com The chiral environment created by the ligand around the metal center is crucial for achieving high stereoselectivity. mdpi.com
In a different approach, the three-component reaction of 2-alkynylbenzaldehydes, amines, and dialkyl phosphites can be rendered stereoselective. While the provided information does not detail a specific stereoselective variant for this compound, the general strategy of using chiral catalysts or auxiliaries in such multicomponent reactions is a common approach to induce stereoselectivity. The formation of 1,2-dihydroisoquinolin-1-ylphosphonates from 2-alkynylbenzaldehydes offers a scaffold where stereocenters can be created, and thus, the development of asymmetric versions of this reaction is a plausible synthetic goal. researchgate.net
Reactions at the Alkynyl Linkage
The carbon-carbon triple bond in this compound is a site of high electron density, making it susceptible to various chemical transformations, particularly cycloaddition reactions and metal-catalyzed processes.
The alkyne moiety can participate in various cycloaddition reactions to form cyclic compounds. A notable example is the intramolecular azide-alkyne cycloaddition. In a one-pot synthesis, o-alkynylbenzaldehydes react with trimethylsilyl (B98337) azide (B81097) (TMSN3) to form 1,2,3-triazole-fused isoindoles. researchgate.net This reaction proceeds through the formation of a diazide intermediate followed by an intramolecular [3+2] cycloaddition between the azide and the alkyne. researchgate.net
The alkyne functionality in this compound is particularly reactive towards metal catalysts, leading to a variety of cyclization and annulation products. These reactions often involve the intramolecular participation of the neighboring aldehyde group or other nucleophiles.
Transition metals such as gold, silver, and copper are effective catalysts for the cyclization of o-alkynylaryl carbonyl compounds. mdpi.com These reactions typically proceed through an electrophilic cyclization of the alkyne, activated by the metal catalyst, followed by nucleophilic attack. The aldehyde group itself can act as an internal nucleophile after being activated.
For example, the reaction of 2-alkynylbenzaldehydes with various nucleophiles in the presence of a metal catalyst can lead to the formation of 1-substituted 1H-isochromene derivatives. mdpi.com The choice of the metal and ligands can influence the reaction pathway and the final product.
In the context of multicomponent reactions, the alkyne can undergo cyclization after the initial reaction at the aldehyde. For instance, in the copper-catalyzed reaction of 2-alkynylbenzaldehydes, aniline, and dialkyl phosphites, the formation of 1,2-dihydroisoquinolin-1-ylphosphonates involves an intramolecular cyclization where the nitrogen atom of the intermediate attacks the alkyne. nih.gov
| Reactants | Catalyst | Product Type |
|---|---|---|
| o-Alkynylbenzaldehydes, Trimethylsilyl azide | Not specified | 1,2,3-Triazole-fused isoindoles researchgate.net |
| o-Alkynylaryl carbonyl compounds | Gold, Silver, or Copper salts | 1-Substituted 1H-isochromene derivatives mdpi.com |
| 2-Alkynylbenzaldehydes, Aniline, Dialkyl phosphites | CuCl | 1,2-Dihydroisoquinolin-1-ylphosphonates nih.gov |
Hydrogenation and Other Addition Reactions Across the Triple Bond
The carbon-carbon triple bond in this compound is susceptible to various addition reactions, most notably hydrogenation. The reduction of this moiety can proceed in a stepwise manner, yielding either the corresponding (Z)-alkene, (E)-alkene, or the fully saturated alkane, depending on the catalyst and reaction conditions employed. For instance, Lindlar's catalyst is commonly used for the stereoselective reduction of alkynes to cis-alkenes, while catalytic systems like palladium on carbon (Pd/C) with H₂ gas typically lead to complete saturation.
A key challenge in the hydrogenation of this molecule is achieving chemoselectivity. Both the alkyne and the aldehyde functional groups are reducible. The selective hydrogenation of the triple bond without affecting the aldehyde requires carefully chosen catalytic systems. Conversely, catalysts used for the hydrogenation of benzaldehyde derivatives, such as ruthenium-based catalysts (Ru/CMK-3) or various carbon-supported metals like Pt, Rh, and Pd, could potentially reduce the aldehyde group to a benzyl (B1604629) alcohol. researchgate.netepa.gov The competition between the hydrogenation of the aldehyde and the alkyne is a critical consideration in synthetic applications. researchgate.netpnnl.gov The reaction pathway is often governed by a Langmuir-Hinshelwood mechanism, where the reaction rate depends on the surface coverage and adsorption strength of the reactants on the catalyst surface. epa.govpnnl.gov
Beyond hydrogenation, the triple bond can undergo other addition reactions, such as halogenation (addition of Br₂ or Cl₂) and hydrohalogenation (addition of HBr or HCl), following Markovnikov or anti-Markovnikov regioselectivity depending on the reaction conditions.
Interplay Between Functional Groups: Aldehyde and Alkynyl Reactivity in Concert
The proximate positioning of the aldehyde and alkynyl groups in this compound allows for a range of intramolecular and multicomponent reactions where both groups participate in a concerted fashion. These reactions are of significant interest as they provide rapid access to complex heterocyclic scaffolds.
Studies on the closely related compound, 2-(phenylethynyl)benzaldehyde, have demonstrated its utility in one-pot, three-component reactions. For example, reacting it with a primary amine and diphenylphosphine oxide can selectively lead to the formation of phosphinoyl-functionalized N-(2-(phenylethynyl)benzyl)amine, 1,2-dihydro-isoquinoline, or 2H-isoindoline derivatives, depending on the catalyst and conditions used. rsc.orgrsc.org In these transformations, the amine first condenses with the aldehyde to form an imine intermediate. Subsequently, the nucleophilic phosphine oxide and the intramolecular alkynyl group react to form the final cyclic products. The choice of catalyst, such as zirconium(IV) chloride or silver acetate, is crucial in directing the reaction toward a specific product. rsc.org
Similarly, 2-alkynylbenzaldehydes undergo Kabachnik-Fields reactions with amines and dialkyl phosphites. mdpi.com This three-component condensation also proceeds via an initial imine formation, followed by the addition of the phosphite. The resulting α-aminophosphonates can be key synthetic intermediates. The interplay between the aldehyde and alkyne is fundamental to the formation of these complex molecular architectures in a single synthetic step.
Elucidation of Reaction Mechanisms
Understanding the intricate mechanisms of the reactions involving this compound is essential for controlling product selectivity and optimizing reaction conditions.
The mechanisms of reactions involving 2-(alkynyl)benzaldehydes often proceed through discrete, transient species. libretexts.org In multicomponent reactions, the formation of an imine from the condensation of the aldehyde with an amine is a common and critical initial intermediate. researchgate.net
Furthermore, this class of compounds can serve as precursors to highly reactive intermediates. For instance, ortho-(phenylethynyl)benzaldehydes can undergo Asao-Yamamoto benzannulation reactions with halo-silylalkynes to generate 2-halo-3-silylnaphthalenes. nih.gov These naphthalenes are efficient precursors to 2-naphthyne intermediates under mild conditions. nih.gov Density Functional Theory (DFT) calculations have been used to investigate the transition states of such benzannulation reactions, providing insight into the regioselectivity of the transformation. nih.gov The formation of these aryne intermediates opens pathways to diverse functionalized aromatic compounds. nih.gov
The methoxy group (-OCH₃) at the 3-position of the benzaldehyde ring exerts a significant electronic influence on the molecule's reactivity. As an electron-donating group through resonance and an electron-withdrawing group through induction, its net effect is position-dependent. In the meta position, its electron-donating resonance effect is minimized, and its inductive effect is more pronounced, slightly deactivating the aldehyde group towards nucleophilic attack compared to an unsubstituted benzaldehyde.
Experimental studies on related systems support this understanding. In the hydrogenation of benzaldehyde derivatives using a Ru/CMK-3 catalyst, the meta-substituted methoxy-benzaldehyde was found to be less active than the ortho- or para-substituted isomers. researchgate.net Similarly, in a three-component Kabachnik-Fields reaction, 2-alkynylbenzaldehydes bearing an electron-donating methoxy group on the phenyl ring attached to the alkyne resulted in slightly lower product yields compared to those with electron-withdrawing or unsubstituted rings. mdpi.com This suggests that electron-donating groups can slightly disfavor the reaction, potentially by affecting the electrophilicity of the aldehyde's carbonyl carbon or the subsequent cyclization steps. mdpi.com
| Reaction Type | Compound Class | Observed Effect of Methoxy Group | Reference |
|---|---|---|---|
| Catalytic Hydrogenation | meta-Methoxy-benzaldehyde | Lower catalytic activity compared to ortho and para isomers. | researchgate.net |
| Kabachnik-Fields Reaction | 2-((4-methoxyphenyl)ethynyl)-benzaldehyde | Slightly lower product yield (89%) compared to unsubstituted (98%) or chloro-substituted (98%) analogs. | mdpi.com |
Applications of 2 3 Methoxy Phenylethynyl Benzaldehyde As a Versatile Synthetic Building Block
Precursor for Advanced Heterocyclic Ring Systems
The strategic placement of the aldehyde and ethynyl (B1212043) functionalities in 2-(3-Methoxy-phenylethynyl)-benzaldehyde facilitates its use in the synthesis of diverse heterocyclic scaffolds. These reactions often proceed through intramolecular cyclization pathways, leading to the efficient formation of polycyclic systems containing nitrogen and oxygen heteroatoms.
Synthesis of Polycyclic Nitrogen-Containing Heterocycles (e.g., Isoquinolines, Indazoles, Dihydropyrimidinones)
The construction of nitrogen-containing heterocycles is of paramount importance in drug discovery and development, as these motifs are prevalent in a vast number of biologically active compounds. This compound has emerged as a valuable synthon for the preparation of several important classes of these heterocycles, including isoquinolines, indazoles, and dihydropyrimidinones.
Isoquinolines: The synthesis of isoquinolines, a core structure in many alkaloids and pharmaceuticals, can be achieved through various methods starting from 2-alkynylbenzaldehydes. thieme-connect.de One common approach involves the condensation of the aldehyde with an amine or ammonia (B1221849) source to form an intermediate imine, which then undergoes an intramolecular cyclization via the attack of the nitrogen on the alkyne. This cyclization can be promoted by various catalysts, including silver and copper salts. organic-chemistry.org The reaction of this compound with primary amines, for instance, can lead to the formation of N-substituted isoquinoline (B145761) derivatives. rsc.org
Indazoles: Indazoles are another important class of nitrogen-containing heterocycles with a broad spectrum of biological activities. While direct synthesis from this compound is less commonly reported, related 2-alkynylaryl compounds can be precursors to indazoles. For instance, 2H-indazoles can be synthesized from 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) in a one-pot, three-component reaction catalyzed by copper(I) oxide nanoparticles. organic-chemistry.org Furthermore, metal-free photochemical or thermochemical methods have been developed for the synthesis of 2H-indazole skeletons from 2-((aryl/alkyl/H)ethynyl))aryltriazenes. organic-chemistry.org
Dihydropyrimidinones: Dihydropyrimidinones (DHPMs) are typically synthesized through the Biginelli reaction, a one-pot multicomponent condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793). unair.ac.idnih.govjmchemsci.com This acid-catalyzed reaction is a highly efficient method for the construction of the dihydropyrimidinone core. beilstein-journals.org this compound can serve as the aldehyde component in this reaction, leading to the formation of DHPMs bearing the 2-(3-methoxy-phenylethynyl)phenyl substituent at the 4-position of the heterocyclic ring. mdpi.com
Table 1: Synthesis of Polycyclic Nitrogen-Containing Heterocycles This table is interactive. You can sort and filter the data.
| Heterocycle | Synthetic Method | Key Reagents | Catalyst/Conditions |
|---|---|---|---|
| Isoquinolines | Condensation and Intramolecular Cyclization | Primary amines | Silver or Copper salts |
| Indazoles | One-pot, three-component reaction | Primary amines, Sodium azide | Copper(I) oxide nanoparticles |
| Dihydropyrimidinones | Biginelli Reaction | β-ketoester, Urea/Thiourea | Acid catalyst |
Formation of Oxygen-Containing Heterocycles (e.g., Benzofurans, Isochromenones, Pyrans)
In addition to nitrogen heterocycles, this compound is a valuable precursor for the synthesis of oxygen-containing ring systems. The presence of the aldehyde and alkyne moieties allows for the construction of benzofurans, isochromenones, and pyrans through various cyclization strategies.
Benzofurans: Benzofurans are a class of heterocyclic compounds found in many natural products and pharmaceuticals. The synthesis of benzofurans can be achieved from ortho-alkynylphenols. While this compound itself is not a direct precursor, its derivatives can be. For instance, Sonogashira coupling of o-iodoanisoles with terminal alkynes, followed by electrophilic cyclization, is a common route to 2,3-disubstituted benzo[b]furans. organic-chemistry.org Another approach involves the reaction of salicylaldehyde (B1680747) derivatives with other reagents to form the benzofuran (B130515) ring. jocpr.comoregonstate.edu
Isochromenones: Isochromenones are bicyclic lactones that are structural motifs in some natural products. Their synthesis can be achieved through the cyclization of 2-alkynylbenzoic acids or their derivatives. While not a direct application of this compound, the oxidation of the aldehyde to a carboxylic acid would provide a suitable precursor for such cyclizations.
Pyrans: Pyrans are six-membered oxygen-containing heterocycles that are components of many natural products and biologically active molecules. The synthesis of pyran-annulated heterocyclic scaffolds can be achieved through a one-pot condensation of aromatic aldehydes, malononitrile, and C-H activated acidic compounds. beilstein-journals.orgresearchgate.net this compound can act as the aldehyde component in these multicomponent reactions to afford highly substituted pyran derivatives. mdpi.commdpi.com
Table 2: Synthesis of Oxygen-Containing Heterocycles This table is interactive. You can sort and filter the data.
| Heterocycle | Synthetic Method | Key Reagents |
|---|---|---|
| Benzofurans | Sonogashira coupling and electrophilic cyclization | o-Iodoanisoles, Terminal alkynes |
| Isochromenones | Cyclization of 2-alkynylbenzoic acids | Oxidizing agent (to form the acid) |
| Pyrans | One-pot multicomponent condensation | Malononitrile, C-H activated acidic compounds |
Integration into Conjugated Systems for Materials Science
The extended π-system created by the aromatic rings and the ethynyl linker in this compound makes it an attractive building block for the synthesis of advanced materials with interesting electronic and optical properties. The ability to further extend this conjugation through chemical reactions of the aldehyde group allows for the creation of larger, more complex systems suitable for applications in materials science.
Precursors for Optoelectronic Materials (e.g., Organic Light-Emitting Diodes, Sensors)
The development of organic materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and chemical sensors, is a rapidly growing field of research. The performance of these devices is highly dependent on the molecular structure of the organic components.
Organic Light-Emitting Diodes (OLEDs): The conjugated framework of this compound suggests its potential as a precursor for materials used in OLEDs. beilstein-journals.org Donor-π-acceptor (D-π-A) type molecules are often employed as emitters in OLEDs. beilstein-journals.orgmdpi.commdpi.com The this compound scaffold could serve as the π-linker in such systems, with the aldehyde group providing a handle for the introduction of donor or acceptor moieties. nih.gov
Sensors: The aldehyde functionality in this compound can be utilized in the design of chemical sensors. For example, it can undergo Schiff base condensation with amino-functionalized fluorophores to create chemosensors for the detection of specific analytes. The interaction of the analyte with the sensor molecule can lead to a change in its fluorescence or color, allowing for naked-eye detection. nih.gov
Building Blocks for Liquid Crystal Materials
Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. Molecules that exhibit liquid crystalline phases (mesogens) typically have an anisotropic, elongated shape. The rigid, rod-like structure of the this compound core makes it a potential building block for the synthesis of calamitic (rod-shaped) liquid crystals. tcichemicals.commdpi.com By attaching flexible alkyl chains to the aromatic rings, it may be possible to induce mesophase behavior. nih.govresearchgate.netedu.krd
Synthesis of Electrically Conducting Polymers
Electrically conducting polymers are organic polymers that possess electrical conductivity. mdpi.comresearchgate.net These materials typically feature a conjugated π-electron system along the polymer backbone. The ethynyl linkage in this compound provides a site for polymerization reactions that can lead to the formation of conjugated polymers. frontiersin.orgekb.egresearchgate.net For example, oxidative coupling of the terminal alkyne could potentially lead to polymers with extended π-conjugation and interesting electronic properties.
Role in the Construction of Complex Molecular Architectures
The unique structural arrangement of 2-alkynylbenzaldehydes makes them ideal precursors for the synthesis of a variety of polycyclic and heterocyclic compounds. These reactions often proceed with high atom economy and can generate significant molecular complexity in a single step.
One of the most prominent applications of 2-alkynylbenzaldehydes is in multicomponent reactions for the synthesis of nitrogen-containing heterocycles. rsc.org For instance, the reaction of 2-(phenylethynyl)benzaldehyde (B1589314) with a primary amine and diphenylphosphine (B32561) oxide can selectively yield phosphinoyl-functionalized N-(2-(phenylethynyl)benzyl)amine, 1,2-dihydro-isoquinoline, or 2H-isoindoline, depending on the catalyst and reaction conditions. rsc.org In the absence of a catalyst, the reaction favors the formation of the N-(2-(phenylethynyl)benzyl)amine. rsc.org However, the use of zirconium(IV) chloride as a catalyst efficiently promotes the formation of the isoquinoline ring, while a silver acetate (B1210297) catalyst selectively leads to the 2H-isoindol-1-ylphosphine oxide. rsc.org
Furthermore, 2-alkynylbenzaldehydes are key starting materials for the synthesis of isoquinolones through cyclocondensation reactions with arylamines. mdpi.com Zinc(II) triflate has been shown to be an effective catalyst for this transformation in the presence of a base and an oxygen atmosphere. mdpi.com The reaction proceeds through the initial formation of an amino alcohol intermediate, followed by intramolecular hydroamination and subsequent oxidation. mdpi.com
In addition to nitrogen heterocycles, 2-alkynylbenzaldehydes are also employed in the synthesis of oxygen-containing heterocycles. N-heterocyclic carbene (NHC)-catalyzed oxidative cyclization of these compounds under aerobic conditions can afford phthalides and isocoumarins. nih.govacs.orgacs.org This process involves a dual activation strategy where the NHC activates the aldehyde, and the reaction conditions promote the cyclization onto the alkyne moiety. acs.orgacs.org
Domino reactions starting from 2-alkynylbenzaldehydes provide a powerful tool for the rapid construction of complex fused heterocyclic systems. For example, a domino sequence involving the condensation of a 2-alkynylbenzaldehyde with nitromethane, followed by a [3 + 2] cycloaddition, extrusion of the nitro group, and a regioselective 6-endo cyclization, leads to the formation of triazolo isoquinolines. acs.org
The following interactive table summarizes the role of 2-(phenylethynyl)benzaldehyde, a representative 2-alkynylbenzaldehyde, in the synthesis of various complex molecular architectures.
| Reactants | Catalyst/Reagent | Product(s) | Reaction Type |
| 2-(Phenylethynyl)benzaldehyde, Primary Amine, Diphenylphosphine Oxide | None | Phosphinoyl-functionalized N-(2-(phenylethynyl)benzyl)amine | Multicomponent Reaction |
| 2-(Phenylethynyl)benzaldehyde, Primary Amine, Diphenylphosphine Oxide | Zirconium(IV) chloride | Phosphinoyl-functionalized 1,2-dihydro-isoquinoline | Multicomponent Reaction/Cyclization |
| 2-(Phenylethynyl)benzaldehyde, Primary Amine, Diphenylphosphine Oxide | Silver acetate | Phosphinoyl-functionalized 2H-isoindoline | Multicomponent Reaction/Cyclization |
| 2-(1-Alkynyl)benzaldehydes, Arylamines | Zinc(II) triflate, Base, O2 | Isoquinolones | Cyclocondensation |
| 2-Alkynylbenzaldehydes | N-Heterocyclic Carbene (NHC), DBU, Air (O2) | Phthalides and Isocoumarins | Oxidative Cyclization |
| 2-Alkynylbenzaldehydes, Nitromethane, Sodium Azide | Base | Triazolo isoquinolines | Domino Reaction |
These examples underscore the significance of 2-alkynylbenzaldehydes as versatile building blocks in synthetic organic chemistry, enabling the efficient construction of a wide array of complex and biologically relevant molecules. The specific application of this compound in these and other synthetic strategies remains a promising area for future investigation.
Advanced Spectroscopic Characterization and Structural Analysis of 2 3 Methoxy Phenylethynyl Benzaldehyde
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. For 2-(3-Methoxy-phenylethynyl)-benzaldehyde, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete picture of the atomic connectivity and spatial relationships.
Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Assignments and Coupling Constant Analysis
The ¹H and ¹³C NMR spectra of this compound, typically recorded in a solvent like deuterated chloroform (CDCl₃), reveal distinct signals corresponding to each unique proton and carbon environment in the molecule.
The ¹H NMR spectrum is characterized by signals in the aromatic, aldehydic, and methoxy (B1213986) regions. The aldehydic proton (CHO) is expected to resonate at a significantly downfield chemical shift, typically around δ 10.0 ppm, due to the strong deshielding effect of the carbonyl group rsc.org. The protons on the benzaldehyde (B42025) ring and the 3-methoxyphenyl ring appear in the aromatic region (δ 7.0-8.0 ppm). The methoxy group (-OCH₃) protons are anticipated to appear as a sharp singlet at approximately δ 3.8 ppm mdpi.com. The coupling patterns (multiplicity) and coupling constants (J) of the aromatic protons are crucial for their specific assignment, reflecting their ortho, meta, and para relationships.
The ¹³C NMR spectrum provides information on the carbon framework. The carbonyl carbon of the aldehyde group is the most downfield signal, expected above δ 190.0 ppm rsc.org. The two sp-hybridized carbons of the alkyne (C≡C) moiety typically resonate in the δ 85-95 ppm range. The aromatic carbons appear between δ 110-160 ppm, with the carbon attached to the methoxy group showing a characteristic upfield shift. The methoxy carbon itself gives a signal around δ 55.0 ppm mdpi.com.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| CHO | ~10.0 | Singlet (s) |
| Aromatic H's | ~7.0 - 8.0 | Multiplets (m) |
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | >190.0 |
| Aromatic C-O | ~159.0 |
| Aromatic C's | ~110 - 140 |
| C≡C | ~85 - 95 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Connectivity
Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the complete bonding network.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. Cross-peaks in the COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. This is invaluable for tracing the connectivity of protons within the individual aromatic rings and confirming neighbor relationships.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates proton signals with the signals of the carbon atoms they are directly attached to (one-bond ¹H-¹³C correlation) researchgate.net. This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals. For instance, the proton signal at ~3.8 ppm would show a cross-peak to the carbon signal at ~55.0 ppm, confirming the -OCH₃ group.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH) mdpi.com. HMBC is critical for connecting the different fragments of the molecule. For example, it would show correlations between the aldehydic proton and carbons in the benzaldehyde ring, and between the protons on one aromatic ring and the acetylenic carbons, thus confirming the link between the benzaldehyde moiety, the alkyne bridge, and the 3-methoxyphenyl ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining the preferred conformation of the molecule and the spatial relationships between substituents on the aromatic rings.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.
Analysis of Characteristic Functional Group Vibrations (e.g., C≡C, C=O, Ar-O-CH₃)
The IR spectrum of this compound would display several characteristic absorption bands that confirm the presence of its key functional groups.
C=O Stretch: A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹ corresponding to the stretching vibration of the aldehydic carbonyl group asianpubs.org.
C≡C Stretch: The carbon-carbon triple bond of the ethynyl (B1212043) linker gives rise to a stretching vibration. Due to the relatively symmetric environment, this peak is often weak in the IR spectrum and is expected to appear in the 2100-2260 cm⁻¹ range.
Ar-O-CH₃ Stretch: The ether linkage is characterized by asymmetric and symmetric C-O-C stretching vibrations. A strong, characteristic band for the aryl-alkyl ether is expected around 1250 cm⁻¹ (asymmetric stretch) and a weaker one near 1040 cm⁻¹ (symmetric stretch).
Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations are typically observed as a group of weaker bands above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings appear in the 1450-1600 cm⁻¹ region.
Expected Characteristic IR Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aldehyde (C=O) | Stretch | ~1700 | Strong |
| Alkyne (C≡C) | Stretch | ~2220 | Weak to Medium |
| Ether (Ar-O-C) | Asymmetric Stretch | ~1250 | Strong |
| Aromatic C=C | Stretch | ~1450 - 1600 | Medium to Weak |
Conformational Analysis via Vibrational Modes
While detailed conformational analysis often requires computational modeling in conjunction with experimental data, vibrational spectroscopy can offer insights. The rotational freedom around the single bonds connecting the aromatic rings to the alkyne linker could lead to different conformers. Subtle shifts in the vibrational frequencies of certain modes, particularly those involving the aromatic rings and the alkyne bridge, could potentially be observed under different conditions (e.g., temperature, solvent polarity), hinting at the presence of different conformational isomers. However, at room temperature, these differences are often averaged out. Raman spectroscopy can be particularly useful here, as the more symmetric vibrations, like the C≡C stretch, are often more intense in the Raman spectrum than in the IR spectrum.
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)
UV-Visible (UV-Vis) absorption and fluorescence spectroscopy probe the electronic transitions within a molecule, providing information about its conjugated π-system.
The electronic absorption spectrum of this compound is expected to be dominated by π→π* transitions associated with its extended conjugated system, which includes the two aromatic rings and the ethynyl linker. The presence of this extended conjugation is likely to result in absorption maxima (λmax) at longer wavelengths compared to the individual benzaldehyde or methoxy-benzene chromophores researchgate.net. Typically, molecules of this type exhibit strong absorption bands in the UV region, potentially extending into the visible range depending on the solvent and the precise electronic structure malayajournal.orgresearchgate.net.
Given the relatively rigid and planar nature of the conjugated system, fluorescence emission is a possibility for this molecule. Upon excitation at a wavelength corresponding to an absorption band, the molecule may relax by emitting a photon, typically at a longer wavelength than the absorbed light (a phenomenon known as the Stokes shift). The fluorescence spectrum, including the emission maximum and quantum yield, would be sensitive to the molecular environment and could provide further insights into the electronic properties of the excited state. The presence of both electron-donating (methoxy) and electron-withdrawing (aldehyde) groups could lead to interesting intramolecular charge transfer (ICT) characteristics upon photoexcitation researchgate.net.
Investigation of Electronic Transitions and Chromophoric Behavior
The electronic absorption and emission properties of this compound are governed by the π-conjugated system extending across the benzaldehyde and 3-methoxyphenylethynyl moieties. The UV-Vis absorption spectrum is characterized by strong absorption bands in the ultraviolet region, which are attributable to π-π* electronic transitions within the aromatic rings and the ethynyl linker. The presence of the methoxy and aldehyde groups, acting as electron-donating and electron-withdrawing groups respectively, influences the energy of these transitions.
Computational studies, often employing Time-Dependent Density Functional Theory (TD-DFT), have been instrumental in assigning the specific nature of these electronic transitions. The highest occupied molecular orbital (HOMO) is typically localized on the electron-rich methoxy-substituted phenyl ring, while the lowest unoccupied molecular orbital (LUMO) is predominantly situated on the benzaldehyde portion of the molecule. This spatial separation of the frontier molecular orbitals suggests the presence of intramolecular charge transfer (ICT) character in the excited state.
The chromophoric behavior is thus a result of the interplay between the localized π-π* transitions of the individual aromatic systems and the charge-transfer transitions across the molecule. This dual character is a key feature of many donor-acceptor substituted diphenylacetylene derivatives.
Solvent Effects on Spectroscopic Properties
The spectroscopic properties of this compound exhibit a marked dependence on the polarity of the solvent, a phenomenon known as solvatochromism. This behavior is a direct consequence of the change in the dipole moment of the molecule upon electronic excitation.
In nonpolar solvents, the absorption and emission spectra are typically structured and appear at higher energies (shorter wavelengths). As the solvent polarity increases, a noticeable bathochromic (red) shift is observed in the fluorescence emission spectrum, while the absorption spectrum is less affected. This pronounced red shift in emission is a hallmark of an excited state with significant intramolecular charge transfer (ICT) character. In the excited state, the molecule possesses a larger dipole moment than in the ground state. Polar solvent molecules can reorient around this larger dipole, stabilizing the excited state and thus lowering its energy, which results in a lower energy (red-shifted) emission.
The Lippert-Mataga plot, which correlates the Stokes shift with the solvent polarity function, can be used to quantify the change in dipole moment upon excitation. Experimental data for similar compounds show a linear correlation, confirming the ICT nature of the emitting state.
Table 1: Solvent Effects on the Spectroscopic Properties of a Structurally Related Compound
| Solvent | Dielectric Constant (ε) | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm⁻¹) |
|---|---|---|---|---|
| Hexane | 1.88 | 320 | 350 | 2685 |
| Dichloromethane | 8.93 | 325 | 380 | 4484 |
| Acetonitrile | 37.5 | 328 | 410 | 6142 |
Note: Data presented is illustrative for a compound with similar structural motifs and is intended to demonstrate the expected trend for this compound.
Photophysical Property Analysis
The photophysical properties of this compound, including its fluorescence quantum yield and excited-state lifetime, are crucial for understanding its potential as a luminescent material. The fluorescence quantum yield (Φf), which represents the efficiency of the emission process, is influenced by the competition between radiative and non-radiative decay pathways from the excited state.
In nonpolar solvents, related compounds often exhibit higher fluorescence quantum yields, as non-radiative decay processes are less favored. As solvent polarity increases, the quantum yield tends to decrease. This is often attributed to the stabilization of the ICT state, which can enhance non-radiative decay channels such as intersystem crossing to the triplet state or conformational relaxation.
The excited-state lifetime (τf) is the average time the molecule spends in the excited state before returning to the ground state. It is typically in the nanosecond range for fluorescent organic molecules. The lifetime is also sensitive to the molecular environment and can be affected by solvent polarity and the presence of quenchers. Time-resolved fluorescence spectroscopy is the primary technique used to measure excited-state lifetimes. For similar donor-acceptor tolan derivatives, lifetimes are often in the range of 1-5 nanoseconds.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathways
High-resolution mass spectrometry (HRMS) is a powerful analytical technique for the precise determination of the molecular formula and for elucidating the fragmentation pathways of a compound. For this compound (C₁₆H₁₂O₂), the calculated exact mass of the molecular ion [M]⁺˙ can be determined with high accuracy (typically to within 5 ppm).
Electron ionization (EI) is a common technique used in HRMS that provides information about the fragmentation of the molecule. The fragmentation pattern is a molecular fingerprint that can be used for structural confirmation. For this compound, the expected fragmentation pathways would likely involve:
Loss of the formyl radical (-CHO): This would result in a significant fragment ion corresponding to the [M-CHO]⁺ species.
Loss of a methyl radical (-CH₃) from the methoxy group: Leading to a [M-CH₃]⁺ fragment.
Cleavage of the ethynyl bond: This could lead to fragments corresponding to the benzaldehyde and methoxyphenylacetylene moieties.
Sequential loss of CO from the aldehyde group.
Table 2: Predicted HRMS Fragmentation Data for this compound
| Fragment Ion | Proposed Structure | Calculated m/z |
|---|---|---|
| [C₁₆H₁₂O₂]⁺˙ | Molecular Ion | 236.0837 |
| [C₁₅H₁₁O₂]⁺ | [M-H]⁺ | 235.0759 |
| [C₁₅H₁₂O]⁺ | [M-CO]⁺˙ | 208.0888 |
| [C₁₅H₉O]⁺ | [M-CHO]⁺ | 205.0653 |
Note: This table represents predicted fragmentation patterns based on the chemical structure.
X-ray Diffraction Crystallography for Solid-State Molecular Structure and Crystal Packing
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure and crystal packing of a compound in the solid state. Although a specific crystal structure for this compound is not publicly available, analysis of structurally similar compounds provides insight into the expected solid-state conformation.
The molecule is expected to be largely planar, with a small dihedral angle between the two phenyl rings to minimize steric hindrance. The bond lengths and angles would be consistent with the hybridization of the constituent atoms. The carbon-carbon triple bond of the ethynyl linker would be linear.
Q & A
Q. What are the recommended synthetic routes for 2-(3-Methoxy-phenylethynyl)-benzaldehyde, and how can purity be optimized?
A Sonogashira coupling reaction is typically employed to introduce the ethynyl group, utilizing a palladium catalyst to couple 3-methoxyphenylacetylene with 2-bromobenzaldehyde derivatives. Post-synthesis, purity optimization involves column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol . For intermediates, vacuum distillation or preparative HPLC may be used to achieve >95% purity.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm structural integrity, with characteristic aldehyde proton signals at ~10.0 ppm and methoxy groups at ~3.8 ppm. Aromatic protons in the ethynyl-linked phenyl rings appear as distinct multiplet patterns .
- FTIR : Strong absorption bands at ~1700 cm (C=O stretch) and ~2200 cm (C≡C stretch) verify functional groups .
- HRMS : Electrospray ionization (ESI) provides precise molecular ion peaks (e.g., [M+H]) to confirm molecular weight .
Q. How should researchers handle and store this compound to ensure stability?
Store under inert gas (N or Ar) at 2–8°C in amber glass vials to prevent photodegradation. Avoid contact with oxidizing agents and moisture. Use gloves and fume hoods during handling, as aldehydes can be irritants .
Advanced Research Questions
Q. How does the electronic nature of the methoxy and ethynyl groups influence the reactivity of the aldehyde moiety in cross-coupling reactions?
The methoxy group (-OCH) acts as an electron-donating substituent, activating the phenyl ring toward electrophilic substitution and stabilizing intermediates via resonance. The ethynyl group (-C≡C-) enhances conjugation, facilitating electron delocalization and modulating reactivity in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Computational studies (DFT) suggest these groups lower the energy barrier for nucleophilic attack at the aldehyde site .
Q. What computational methods are suitable for modeling the electronic structure and reaction pathways of this compound?
- Density Functional Theory (DFT) : Optimizes molecular geometry and calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity.
- Molecular Dynamics (MD) : Simulates solvation effects and interaction dynamics with biological targets (e.g., enzymes).
- QSPR Models : Correlate substituent effects (e.g., Hammett σ values) with observed reaction rates .
Q. What strategies can mitigate competing side reactions (e.g., polymerization or oxidation) during synthesis?
Q. How can X-ray crystallography validate the molecular geometry of this compound derivatives?
Single-crystal X-ray diffraction provides precise bond lengths (e.g., C≡C: ~1.20 Å) and dihedral angles between aromatic rings. For example, a study on a dialdehyde analog revealed a 78.31° dihedral angle between phenyl rings, confirming steric and electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
